Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate

Overview

Description

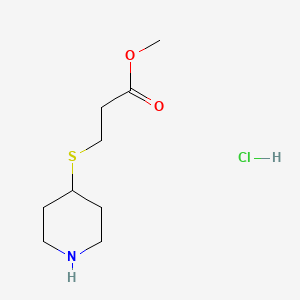

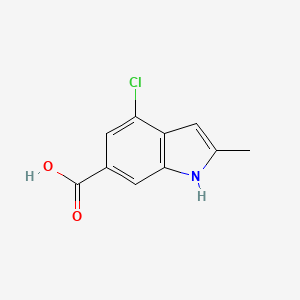

“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10BrNO3S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate”, has been a topic of interest in recent years . For instance, 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is represented by the formula C10H10BrNO3S. The molecular weight of this compound is 304.16 .Physical And Chemical Properties Analysis

“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” has a molecular weight of 304.16 . The boiling point and storage conditions are not specified in the search results .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate, have been studied for their potential anticancer properties. They are of interest due to their ability to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. Research has focused on synthesizing thiophene derivatives that can act as kinase inhibitors, which are important in the signaling pathways of cancer cells .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives make them suitable for these applications due to their high charge-carrier mobility .

Material Science: Corrosion Inhibitors

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. These compounds can form a protective layer on metals, preventing oxidation and degradation. This application is particularly important in extending the life of metal structures and components in harsh environments .

Pharmaceutical Development: Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties. They are used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The structural framework of thiophene is advantageous in creating compounds that can modulate the inflammatory response in the body .

Neuropharmacology: Anesthetics

Some thiophene derivatives are utilized as voltage-gated sodium channel blockers. These compounds are important in the field of neuropharmacology, particularly as local anesthetics in dental procedures. Their ability to block nerve impulses makes them effective in pain management .

Antimicrobial Research: Antibacterial and Antifungal Agents

Research into thiophene derivatives also includes their application as antimicrobial agents. These compounds have shown effectiveness against a variety of bacterial and fungal strains, making them candidates for the development of new antibiotics and antifungals .

Anti-Atherosclerotic Research

Lastly, thiophene derivatives are being investigated for their potential anti-atherosclerotic properties. Atherosclerosis is a condition characterized by the buildup of plaques in the arteries, leading to cardiovascular complications. Thiophene-based compounds may offer a therapeutic approach to prevent or reduce the progression of this disease .

properties

IUPAC Name |

methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWNELSOOBYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)

![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)

![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)